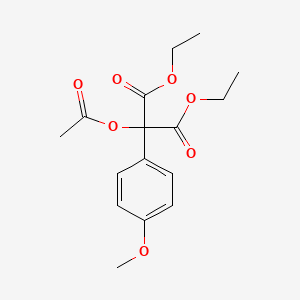
Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a methoxyphenyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (acetyloxy)(4-methoxyphenyl)propanedioate typically involves the esterification of diethyl propanedioate with 4-methoxyphenol in the presence of acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (acetyloxy)(4-methoxyphenyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The methoxyphenyl group can participate in aromatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A similar ester with two ethyl ester groups and a central methylene group.
Diethyl 4-methoxyphenyl phosphate: Contains a methoxyphenyl group but differs in its phosphate ester structure.
Uniqueness
Diethyl (acetyloxy)(4-methoxyphenyl)propanedioate is unique due to the presence of both acetyloxy and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it versatile for various synthetic and research applications .
Properties
CAS No. |
117720-81-7 |
|---|---|
Molecular Formula |
C16H20O7 |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
diethyl 2-acetyloxy-2-(4-methoxyphenyl)propanedioate |
InChI |
InChI=1S/C16H20O7/c1-5-21-14(18)16(23-11(3)17,15(19)22-6-2)12-7-9-13(20-4)10-8-12/h7-10H,5-6H2,1-4H3 |
InChI Key |
AQDYKIRSJAJBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)(C(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















